molecular formula C19H23ClN4O3S B609458 NBD-09027 CAS No. 1376434-43-3

NBD-09027

Cat. No. B609458
CAS RN: 1376434-43-3
M. Wt: 422.92
InChI Key: XEDSYSDQIUMILN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

NBD-09027 is a HIV-1 entry inhibitor.

Scientific Research Applications

Pharmacogenetics and Drug Response

Research in the field of pharmacogenetics has been instrumental in understanding drug responses, including those related to NBD-09027. The NIH Pharmacogenetics Research Network focuses on correlating drug responses with genetic variation, covering a range of drugs used for various medical disorders. This network also emphasizes the role of membrane transporters and phase II drug-metabolizing enzymes, which can be crucial in understanding the applications of NBD-09027 (Giacomini et al., 2007).

Big Data in Biomedical Research

The Big Data to Knowledge (BD2K) initiative by the National Institutes of Health (NIH) highlights the importance of utilizing large datasets in biomedical research. This initiative aims to enhance the utility of big data for individual investigators and the research community, which can be pivotal in understanding the broader applications of NBD-09027 in various biomedical contexts (Margolis et al., 2014).

Design and HIV-1 Inhibition

A significant application of NBD-09027 is found in its role as a CD4-antagonist in the context of HIV-1 inhibition. The structure-based design of NBD-09027, derived from its predecessor NBD-556, demonstrated its potential as an HIV-1 entry inhibitor. This research offers insights into converting CD4-agonists to antagonists, which is critical in the development of effective HIV-1 treatments (Curreli et al., 2015).

Binding Mode Characterization in HIV-1 Inhibitors

Further exploring its application in HIV-1 treatment, studies on the binding mode of NBD series CD4-mimetic HIV-1 entry inhibitors, including NBD-09027, reveal detailed insights. Understanding the binding characteristics of these inhibitors is key to optimizing their efficacy and reducing undesirable agonist properties (Curreli et al., 2014).

properties

CAS RN

1376434-43-3

Product Name

NBD-09027

Molecular Formula

C19H23ClN4O3S

Molecular Weight

422.92

IUPAC Name

N1-(4-chlorophenyl)-N2-((5-(hydroxymethyl)-4-methylthiazol-2-yl)(piperidin-2-yl)methyl)oxalamide

InChI

InChI=1S/C19H23ClN4O3S/c1-11-15(10-25)28-19(22-11)16(14-4-2-3-9-21-14)24-18(27)17(26)23-13-7-5-12(20)6-8-13/h5-8,14,16,21,25H,2-4,9-10H2,1H3,(H,23,26)(H,24,27)

InChI Key

XEDSYSDQIUMILN-UHFFFAOYSA-N

SMILES

O=C(NC1=CC=C(Cl)C=C1)C(NC(C2=NC(C)=C(CO)S2)C3NCCCC3)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

NBD-09027;  NBD 09027;  NBD09027; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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